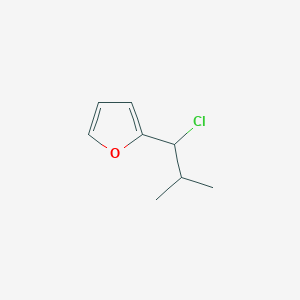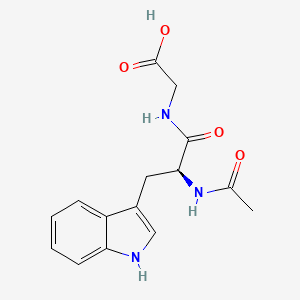![molecular formula C20H18N2O3 B12906097 5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one CAS No. 18006-89-8](/img/structure/B12906097.png)
5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a complex organic compound that features a unique combination of benzofuran, pyrimidine, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is often synthesized via condensation reactions involving urea or guanidine derivatives with β-diketones or β-ketoesters.
Coupling Reactions: The benzofuran and pyrimidine intermediates are then coupled using cross-coupling reactions such as Suzuki or Heck reactions, often catalyzed by palladium complexes.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the benzofuran moiety can undergo oxidation to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized phenyl derivatives with groups such as nitro, bromo, or alkyl.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2,3-dihydrobenzofuran-5-yl derivatives: These compounds share the benzofuran moiety and exhibit similar chemical reactivity.
2-Phenylpyrimidin-4(1H)-one derivatives: These compounds share the pyrimidine core and are studied for their biological activities.
Benzofuran-pyrimidine hybrids: These compounds combine both moieties and are explored for their potential therapeutic applications.
Uniqueness
What sets 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one apart is the specific combination of functional groups and the spatial arrangement of its atoms. This unique structure allows for distinct interactions with biological targets and offers opportunities for the development of new synthetic methodologies and applications.
Propriétés
Numéro CAS |
18006-89-8 |
|---|---|
Formule moléculaire |
C20H18N2O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5-[(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-methyl-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H18N2O3/c1-12-16(10-15-9-14-7-8-25-18(14)11-17(15)23)20(24)22-19(21-12)13-5-3-2-4-6-13/h2-6,9,11,23H,7-8,10H2,1H3,(H,21,22,24) |
Clé InChI |
NQQXPLWAMFAWKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC3=C(C=C4C(=C3)CCO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)



![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)


![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)



